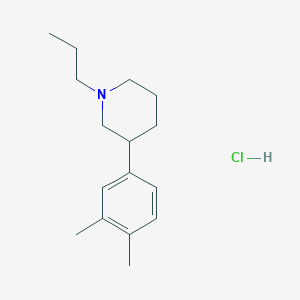
3-(3,4-Dimethylphenyl)-1-propyl-piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethylphenyl)-1-propyl-piperidine hydrochloride is a useful research compound. Its molecular formula is C16H25N and its molecular weight is 231.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3,4-Dimethylphenyl)-1-propyl-piperidine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a propyl group and a dimethylphenyl moiety. This structural configuration is pivotal for its interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly in the central nervous system (CNS). It has been identified as a potential dopamine receptor modulator, which can influence dopaminergic signaling pathways. The compound may act as a partial agonist or antagonist depending on the receptor subtype and the physiological context.
1. Antipsychotic Potential
Research indicates that compounds similar to this compound may exhibit antipsychotic effects by modulating dopamine D2 receptor activity. Studies have shown that partial agonists at these receptors can reduce psychotic symptoms without the severe side effects associated with traditional antipsychotics .
2. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases. The modulation of neurotransmitter systems could help in protecting neurons from excitotoxicity and oxidative stress .
Case Studies and Research Findings
Table 1: Summary of Key Studies on Biological Activity
In Vitro and In Vivo Studies
In vitro studies have assessed the cytotoxicity and efficacy of this compound across various cell lines. For instance, cytotoxicity assays revealed that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells . In vivo studies are necessary to validate these findings and assess therapeutic potential.
科学的研究の応用
Dopamine D4 Receptor Affinity
Research indicates that 3-(3,4-Dimethylphenyl)-1-propyl-piperidine hydrochloride demonstrates a potent affinity for the dopamine D4 receptor. The (R)-enantiomer of this compound exhibits a six-fold higher affinity for D4 receptors compared to its (S)-enantiomer, making it a valuable tool for studying dopaminergic signaling pathways . Its selectivity is notable, with a Ki ratio exceeding 25,000 when compared to D2 and D3 receptors, underscoring its potential in therapeutic applications targeting disorders linked to dopaminergic dysregulation .
Neuroscience Studies
The compound is primarily utilized in neuroscience research to investigate the role of dopamine receptors in various neurological conditions. Its selectivity for the D4 receptor makes it particularly useful in studying disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD), where dopaminergic systems are implicated.
-
Case Study: Schizophrenia
A study explored the effects of selective D4 receptor modulation using this compound in animal models of schizophrenia. Results indicated that modulation of D4 receptors could lead to improvements in symptoms associated with the disorder, providing insights into potential therapeutic strategies . -
Case Study: ADHD
Another investigation assessed the impact of this compound on attention and hyperactivity in rodent models. The findings suggested that D4 receptor antagonism might enhance attentional control and reduce hyperactive behaviors, indicating its promise as a treatment option for ADHD .
特性
CAS番号 |
219704-16-2 |
|---|---|
分子式 |
C16H25N |
分子量 |
231.38 g/mol |
IUPAC名 |
3-(3,4-dimethylphenyl)-1-propylpiperidine |
InChI |
InChI=1S/C16H25N/c1-4-9-17-10-5-6-16(12-17)15-8-7-13(2)14(3)11-15/h7-8,11,16H,4-6,9-10,12H2,1-3H3 |
InChIキー |
WKCUEEXFTZSNLI-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C2=CC(=C(C=C2)C)C.Cl |
正規SMILES |
CCCN1CCCC(C1)C2=CC(=C(C=C2)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















